Naphthylmercaptobenzoquinone

Description

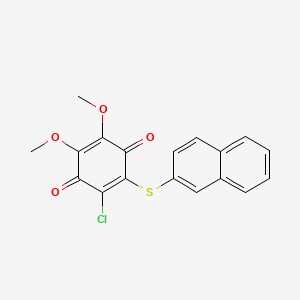

Naphthylmercaptobenzoquinone is a synthetic naphthoquinone derivative characterized by a naphthalene backbone fused to a benzoquinone moiety, with a mercapto (-SH) functional group substitution. This compound belongs to the class of naphthoquinones, which are redox-active molecules with a linear fusion of a benzene ring and a 1,4-dione structure . Its synthesis typically involves reactions between 1,4-naphthoquinone and thiol-containing reagents under alkaline conditions, as inferred from analogous procedures for amino acid-substituted naphthoquinones .

Properties

CAS No. |

61145-56-0 |

|---|---|

Molecular Formula |

C18H13ClO4S |

Molecular Weight |

360.8 g/mol |

IUPAC Name |

2-chloro-5,6-dimethoxy-3-naphthalen-2-ylsulfanylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H13ClO4S/c1-22-16-14(20)13(19)18(15(21)17(16)23-2)24-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |

InChI Key |

ICZQVVIENHPUGS-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=O)C(=C(C1=O)SC2=CC3=CC=CC=C3C=C2)Cl)OC |

Canonical SMILES |

COC1=C(C(=O)C(=C(C1=O)SC2=CC3=CC=CC=C3C=C2)Cl)OC |

Other CAS No. |

61145-56-0 |

Synonyms |

6 beta-naphthylmercapto-5-chloro-2,3-dimethoxy-4- benzoquinone naphthylmercaptobenzoquinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Naphthylmercaptobenzoquinone shares its core naphthoquinone structure with natural and synthetic analogs but differs in substituent groups. Key comparisons include:

| Compound | Core Structure | Functional Groups | Source |

|---|---|---|---|

| This compound | Naphthalene + 1,4-dione | Mercapto (-SH) | Synthetic |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Naphthalene + 1,4-dione | Hydroxyl (-OH) | Natural (henna) |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | Naphthalene + 1,4-dione | Hydroxyl, methyl | Natural (Plumbago spp.) |

| Anthraquinones (e.g., emodin) | Anthracene + 1,4-dione | Hydroxyl, methyl | Natural (plants, fungi) |

- Mercapto vs. Hydroxyl Groups: The -SH group in this compound confers higher nucleophilicity and stronger metal-binding affinity compared to hydroxyl groups in lawsone or plumbagin .

- Synthetic vs. Natural Origins: Unlike plant-derived naphthoquinones (e.g., lawsone, plumbagin) , this compound is synthesized chemically, allowing precise control over substituent positions .

Physicochemical Properties

| Property | This compound | Lawsone | Plumbagin | Anthraquinones |

|---|---|---|---|---|

| Solubility | Moderate in polar solvents | Low in water | Low in water | Variable |

| Redox Potential (mV) | -250 to -300 (estimated) | -180 to -220 | -200 to -240 | -150 to -200 |

| Stability | Air-sensitive (due to -SH) | Light-sensitive | Heat-sensitive | Generally stable |

- Solubility: The mercapto group improves solubility in polar aprotic solvents (e.g., NMP) compared to hydroxylated naphthoquinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.